Tridecyl stearate

Catalog No.
S1905164
CAS No.
31556-45-3
M.F
C31H62O2
M. Wt
466.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecyl stearate

CAS Number

31556-45-3

Product Name

Tridecyl stearate

IUPAC Name

tridecyl octadecanoate

Molecular Formula

C31H62O2

Molecular Weight

466.8 g/mol

InChI

InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

GKAVWWCJCPVMNR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC
  • Chemical Properties and Safety Assessment


    Scientific databases like PubChem () provide detailed information on Tridecyl Stearate's chemical structure, properties, and classifications. The Cosmetic Ingredient Review Expert Panel (CIR) has assessed Tridecyl Stearate for safety in cosmetics and deemed it safe for use ().

  • Function in Cosmetics

    Research explores how Tridecyl Stearate functions in cosmetic products. Studies show it acts as an emollient, which means it helps soften and smooth the skin and prevent moisture loss [1]. Additional research suggests it contributes to a product's stability and may help other ingredients resist oxidation [2].

Tridecyl stearate is a synthetic ester formed through the esterification of tridecyl alcohol and stearic acid. Its chemical formula is C31H62O2C_{31}H_{62}O_{2}, with a molecular weight of approximately 466.82 g/mol. This compound appears as a clear, colorless oily liquid, characterized by its waxy or oily texture at room temperature . Tridecyl stearate is known for its emollient properties, providing a smooth and luxurious feel on the skin, making it a popular ingredient in cosmetic formulations .

The primary reaction involved in the formation of tridecyl stearate is the esterification process, which can be summarized as follows:

Tridecyl Alcohol+Stearic AcidTridecyl Stearate+Water\text{Tridecyl Alcohol}+\text{Stearic Acid}\rightarrow \text{Tridecyl Stearate}+\text{Water}

This reaction typically requires an acid catalyst and can be conducted under controlled temperature conditions to optimize yield .

Tridecyl stearate exhibits several beneficial biological activities, particularly in skin care applications. As an emollient, it helps to soften and smooth the skin by filling gaps between dead skin cells and reinforcing the lipid barrier. This action aids in moisture retention, making the skin less susceptible to conditions such as acne and eczema . Additionally, it forms a protective film on the skin's surface, acting as a barrier against allergens and irritants .

Tridecyl stearate can be synthesized through various methods, including:

  • Direct Esterification: The most common method involves reacting tridecyl alcohol with stearic acid in the presence of an acid catalyst at elevated temperatures.
  • Transesterification: This method involves exchanging the ester group of one compound with that of another, which can sometimes yield higher purity products.
  • Enzymatic Synthesis: Using lipases as catalysts for esterification can offer milder reaction conditions and potentially reduce by-products .

Tridecyl stearate finds extensive use across various industries:

  • Cosmetics: It serves as an emollient and texture enhancer in lotions, creams, lip balms, and other skincare products .
  • Personal Care Products: Its moisturizing properties make it valuable in hair care formulations and sunscreens .
  • Industrial Uses: Tridecyl stearate is utilized as a lubricant in metalworking fluids and magnetic recording media due to its excellent lubricity and thermal stability .

Research indicates that tridecyl stearate interacts favorably with other cosmetic ingredients, enhancing their efficacy while maintaining product stability. For instance, its ability to form a thin film on the skin supports the performance of active ingredients in formulations, improving their absorption and effectiveness . Furthermore, studies have shown that it performs better than similar compounds in terms of lubrication properties when used in magnetic media applications .

Several compounds share structural similarities with tridecyl stearate. Here are some comparable esters:

CompoundStructure TypeUnique Features
Decyl StearateEsterShorter carbon chain; less emollient properties
Isocetyl StearateEsterHigher viscosity; less effective as a lubricant
Tridecyl PalmitateEsterSimilar fatty acid but shorter chain; different texture
Cetyl StearateEsterCommonly used as an emulsifier; more waxy texture

Tridecyl stearate stands out due to its unique combination of emollience and low shine finish, making it particularly suitable for high-end cosmetic formulations where texture is critical .

Physical Description

Liquid
Liquid; OtherSolid

XLogP3

14.7

UNII

A8OE252M6L

Other CAS

120525-96-4
31556-45-3

Wikipedia

Tridecyl stearate

Use Classification

Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Octadecanoic acid, C11-14-isoalkyl esters, C13-rich: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
Textiles, apparel, and leather manufacturing
Octadecanoic acid, tridecyl ester: ACTIVE

Dates

Modify: 2023-08-16

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